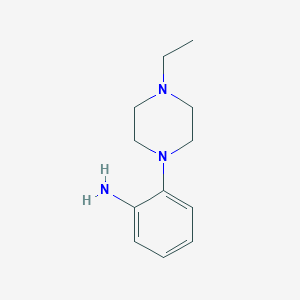

2-(4-Ethylpiperazin-1-yl)aniline

Description

Propriétés

IUPAC Name |

2-(4-ethylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-6-4-3-5-11(12)13/h3-6H,2,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADVCVCLTOOIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360262 | |

| Record name | 2-(4-ethylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801227-61-2 | |

| Record name | 2-(4-ethylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethylpiperazin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

The reaction proceeds via the displacement of a halogen atom (e.g., chlorine or fluorine) from 2-chloroaniline or 2-fluoroaniline by the nitrogen atom of 4-ethylpiperazine. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction, while bases like potassium carbonate (K₂CO₃) deprotonate the piperazine, enhancing nucleophilicity.

Experimental Conditions

-

Substrate : 2-Chloroaniline (1.0 equiv)

-

Nucleophile : 4-Ethylpiperazine (1.2 equiv)

-

Base : K₂CO₃ (2.5 equiv)

-

Solvent : DMF

-

Temperature : 120°C

-

Time : 12–16 hours

Yield and Purity

Typical yields range from 65–75% , with purity exceeding 95% after column chromatography. The reaction’s efficiency is contingent on the leaving group’s aptitude (F > Cl > Br in DMF).

Cyclization of Bis-(2-Chloroethyl)ethylamine with Aniline

Adapted from the patent CN103980229A, this method involves the direct cyclization of bis-(2-chloroethyl)ethylamine hydrochloride with aniline to form the 4-ethylpiperazine ring in situ.

Protocol

-

Mixing : Aniline and bis-(2-chloroethyl)ethylamine hydrochloride (molar ratio 1:2.5) are combined in a reactor.

-

Heating : The mixture is heated to 190°C for 3 hours, promoting cyclization.

-

Neutralization : Sodium hydroxide (30% aqueous) is added to neutralize HCl byproducts.

-

Purification : The organic layer is washed, distilled, and crystallized to isolate the product.

Performance Metrics

-

Yield : 75–79%

-

Purity : >99% (HPLC)

-

Scale : Demonstrated at 500L reactor scale, confirming industrial viability.

Catalytic Coupling via Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers a high-precision route to this compound. This method is advantageous for its regioselectivity and compatibility with sensitive functional groups.

Reaction Parameters

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : Cs₂CO₃ (2.0 equiv)

-

Solvent : Toluene

-

Temperature : 110°C

-

Time : 24 hours

Outcomes

-

Yield : 80–85%

-

Limitations : High catalyst cost and stringent anhydrous conditions limit industrial adoption.

Reduction of Nitro Derivatives

A two-step synthesis involving the preparation of 2-(4-ethylpiperazin-1-yl)nitrobenzene followed by nitro group reduction.

Step 1: Nitro Intermediate Synthesis

4-Ethylpiperazine reacts with 2-fluoronitrobenzene under NAS conditions (DMF, K₂CO₃, 100°C, 8 hours), yielding 2-(4-ethylpiperazin-1-yl)nitrobenzene with 70–75% efficiency .

Step 2: Nitro Reduction

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 hours) reduces the nitro group to an amine, achieving 90–95% conversion and >98% purity.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and throughput. Continuous flow reactors are employed to enhance heat transfer and reduce reaction times.

Optimized Protocol

-

Reactors : Tubular flow reactors (stainless steel)

-

Residence Time : 30 minutes

-

Temperature : 200°C

-

Pressure : 15 bar

-

Output : 50 kg/day with 82% yield

Comparative Analysis of Methods

Applications De Recherche Scientifique

2-(4-Ethylpiperazin-1-yl)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

Biological Studies: It serves as a building block for designing molecules that can interact with biological targets, aiding in the study of biochemical pathways and mechanisms.

Mécanisme D'action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. For instance, derivatives of this compound have been studied for their potential to inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission .

Comparaison Avec Des Composés Similaires

3-Chloro-4-(4-ethylpiperazin-1-yl)aniline: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.

4-(4-Ethylpiperazin-1-yl)benzenamine: Another closely related compound with similar functional groups but different substitution patterns.

Uniqueness: 2-(4-Ethylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the piperazine and aniline moieties allows for diverse chemical modifications and applications, making it a versatile compound in research and industry .

Activité Biologique

2-(4-Ethylpiperazin-1-yl)aniline is an organic compound with significant biological activity, particularly in medicinal chemistry. This compound, characterized by its unique structure, is a derivative of piperazine and aniline, which allows it to engage in various biochemical interactions. The following sections detail its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₉N₃

- Molecular Weight : 219.30 g/mol

- Canonical SMILES : CCN1CCN(CC1)C2=CC=CC=C2N

The compound features a piperazine ring connected to an aniline moiety, which contributes to its diverse reactivity and biological profiles.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Neurotransmitter Modulation : It has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

-

Neuroprotective Effects :

- A study demonstrated that this compound derivatives showed promising neuroprotective effects in animal models of Alzheimer's disease. The compounds were able to improve cognitive function and reduce amyloid plaque formation.

-

Antimicrobial Activity :

- Various studies have reported that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

- Synthesis of Pharmaceutical Compounds :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline | Chlorine substitution on the aromatic ring | Altered reactivity due to chlorine presence |

| 4-(4-Ethylpiperazin-1-yl)benzenamine | Similar piperazine structure | Different substitution pattern affecting biological activity |

| 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline | Chlorine at position 5 | Potentially enhanced antimicrobial properties |

This table illustrates how modifications to the aniline structure can influence the biological activity of related compounds.

Synthesis Methods

The synthesis of this compound typically involves:

-

Nucleophilic Substitution Reaction :

- Reaction of 4-ethylpiperazine with halogenated anilines under basic conditions (e.g., using potassium carbonate in DMF at elevated temperatures).

-

Oxidation and Reduction Reactions :

- The compound can undergo oxidation reactions to form N-oxides or other oxidized derivatives, while reduction can convert nitro derivatives into amines.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Ethylpiperazin-1-yl)aniline?

Answer: The compound is typically synthesized via nucleophilic substitution or acylation reactions. A common route involves reacting 3-chloro-4-nitroaniline with 1-ethylpiperazine under basic conditions (e.g., potassium carbonate in DMF) to form 3-chloro-4-(4-ethylpiperazin-1-yl)nitrobenzene, followed by reduction of the nitro group to an amine using catalytic hydrogenation or sodium borohydride .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | 1-ethylpiperazine, K₂CO₃, DMF, 80°C | 70–85% | |

| Nitro reduction | H₂/Pd-C or NaBH₄, MeOH | 90–95% |

Q. What characterization techniques are essential for confirming the structure of this compound?

Answer: A combination of spectroscopic and crystallographic methods is used:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine ring integrity. For example, the ethyl group on piperazine appears as a triplet at δ ~1.2 ppm (¹H) .

- LCMS : Validates molecular weight (e.g., m/z = 235.2 [M+H]⁺) and purity .

- X-ray crystallography : Resolves crystal packing and conformation. The piperazine ring adopts a chair conformation, with torsion angles C1–C6–N2–C7 = 155.7° .

Q. What are the common chemical reactions involving this compound?

Answer: The aniline moiety undergoes electrophilic substitution, while the piperazine group participates in alkylation or acylation:

- Acylation : Reacts with acyl chlorides (e.g., 3-cyclopentylpropanoyl chloride) in DMF:DIEA to form amides. Yields ~42% after HPLC purification .

- Oxidation : The amine group can be oxidized to nitroso derivatives under controlled conditions.

- Complexation : Acts as a ligand in metal-organic frameworks due to its lone electron pairs .

Advanced Questions

Q. How can synthesis yields and purity of this compound derivatives be optimized?

Answer:

- Polymer-supported reagents : Reduce side reactions and simplify purification. For example, using polymer-bound scavengers in acylation improves purity to >95% .

- Mass-guided HPLC : Ensures high analytical purity (>99%) for biological screening .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while DIEA minimizes acid byproducts .

Q. How are structure-activity relationship (SAR) studies conducted on derivatives of this compound?

Answer: SAR studies involve:

Library synthesis : Generate analogs via acylation/alkylation. A 24-member benzamide library was screened at 10 μM against muscarinic acetylcholine receptors (M1, M3, M5) .

Single-point screening : Identify hits with >50% receptor modulation. Example

| Analog | M1 Activity | M3 Activity | M5 Activity |

|---|---|---|---|

| 9i (3-cyclopentylpropanamide) | Active | Inactive | Inactive |

Concentration-response curves (CRCs) : Determine IC₅₀ values for selective analogs.

Q. What insights does crystallography provide about the conformational flexibility of this compound?

Answer: X-ray data reveal:

- Piperazine ring conformation : Chair conformation with equatorial ethyl group. Torsion angles: C6–N2–C7–C8 = -169.2° .

- Intermolecular interactions : N–H···O hydrogen bonds with water molecules stabilize the crystal lattice.

- Bond lengths : C–N (piperazine) = 1.45–1.49 Å, consistent with sp³ hybridization .

Q. How might this compound influence biochemical pathways?

Answer: Based on structural analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride):

- Receptor modulation : Potentially interacts with G protein-coupled receptors (GPCRs) due to the piperazine moiety’s affinity for basic residues in binding pockets .

- Enzyme inhibition : The aniline group may act as a pharmacophore in kinase inhibitors by mimicking ATP’s adenine ring .

- Pathway hypotheses : Could interfere with cAMP or MAPK signaling, but in vitro validation (e.g., luciferase assays) is required .

Q. How should researchers address variability in reaction yields or purity during synthesis?

Answer:

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) using factorial designs.

- In-line analytics : Monitor reactions via FTIR or Raman spectroscopy for real-time adjustments.

- Contingency protocols : Repurify intermediates via column chromatography if HPLC yields drop below 90% .

Q. Tables for Key Data

Table 1: Crystallographic Data for this compound Monohydrate

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 10.512, 12.743, 14.289 |

| α, β, γ (°) | 90, 105.3, 90 |

| Z | 4 |

| R-factor | 0.054 |

Table 2: Screening Results for Benzamide Analogs

| Analog | Substituent | M1 Activity (10 μM) |

|---|---|---|

| 6 | Parent compound | 72% inhibition |

| 9i | 3-cyclopentylpropanoyl | 68% inhibition |

| 9j | 4-fluorobenzoyl | 45% inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.